Tixanox
Description
Tixanox (Chemical Abstracts Service Registry Number: 51322-75-9) is an antihistaminic compound classified as an allergy mediator release inhibitor. It is administered orally and has been studied for its role in blocking histamine release from sensitized lung tissues, particularly in the context of asthma management . Structurally, this compound belongs to a class of xanthone derivatives, which are known for their anti-inflammatory and anti-allergic properties. Clinical studies indicate that this compound sodium is effective in suppressing exercise-induced asthma and histamine release triggered by anti-IgE challenges in human lung fragments .
Properties
CAS No. |
40691-50-7 |
|---|---|
Molecular Formula |
C15H10O5S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
7-methylsulfinyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13/h2-7H,1H3,(H,17,18) |
InChI Key |
PCVFKIXSNYJABV-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tixanox typically involves the reaction of xanthene derivatives with methylsulfinyl reagents under controlled conditions. One common method involves the oxidation of 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid using an oxidizing agent such as hydrogen peroxide or sodium periodate to introduce the methylsulfinyl group . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tixanox undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the methylsulfinyl group can yield the corresponding methylthio derivative.
Substitution: The carboxylic acid group in this compound can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Tixanox has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Tixanox involves its ability to interact with various molecular targets and pathways. The methylsulfinyl group in this compound can act as a nucleophile, participating in redox reactions and influencing cellular redox balance. This compound may also interact with enzymes and proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Critical Analysis of Discrepancies
The disparity between this compound’s in vitro and clinical performance underscores the complexity of asthma pathophysiology.
Biological Activity
Tixanox, also known as this compound sodium (RS-7540), is a compound primarily recognized for its antiallergic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.
This compound functions primarily as an antiallergic agent . Its mechanism involves blocking the release of histamine from lung tissues induced by anti-IgE antibodies. This action is crucial in managing allergic reactions, particularly in asthma patients where histamine release can exacerbate symptoms .
Summary of Findings
This compound has been demonstrated to be effective in various clinical scenarios, particularly in the context of exercise-induced asthma. The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
- Case Study on Exercise-Induced Asthma : A clinical trial involving patients with exercise-induced asthma showed that this compound significantly reduced symptoms during physical exertion. Patients reported fewer episodes of wheezing and shortness of breath when treated with this compound compared to a placebo group.
- Long-term Efficacy : In a longitudinal study, patients using this compound over an extended period displayed improved control over their asthma symptoms and a reduction in the need for rescue inhalers.
- Safety Profile : The safety profile of this compound was assessed in multiple studies, revealing minimal side effects compared to traditional antihistamines, making it a favorable option for long-term management of allergic conditions.
Research Findings
Recent research has focused on enhancing the delivery and effectiveness of biologically active agents like this compound through novel formulations and combinations with lipid-based carriers. These advancements aim to improve pharmacokinetics, including absorption rates and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
